molecular formula C7H13NO3 B1390177 (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate CAS No. 695183-75-6

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Cat. No. B1390177
M. Wt: 159.18 g/mol
InChI Key: KKBQWQJVUYTRDO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate” is a chemical compound that is a valuable precursor in the synthesis of various pharmaceuticals . It is used in the preparation of Avibactam, a novel diazabicyclooctane non-β-lactamase inhibitor .


Synthesis Analysis

The synthesis of this compound starts from commercially available ethyl-5-hydroxypicolinate and is completed in 10 steps with an overall yield of 23.9% . The synthesis features a novel lipase-catalyzed resolution .


Molecular Structure Analysis

The molecular structure of “(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate” is complex and includes a piperidine ring, which is a common feature in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a lipase-catalyzed resolution and a one-pot debenzylation/sulfation reaction .

properties

IUPAC Name

methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQWQJVUYTRDO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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